molecular formula C305H468N86O100S10 B561540 Neurotoxin III (Laticauda semifasciata reduced) CAS No. 75433-28-2

Neurotoxin III (Laticauda semifasciata reduced)

Cat. No.: B561540
CAS No.: 75433-28-2
M. Wt: 7260.201
InChI Key: OHEQPJVURDZIGU-GFYSSRGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neurotoxin III, derived from the venom of the sea snake Laticauda semifasciata, is a potent neurotoxin known for its ability to inhibit ionotropic receptors of γ-aminobutyric acid (GABA). This compound belongs to the family of three-finger toxins, which are characterized by their unique structural motif consisting of three β-stranded loops extending from a central core. Neurotoxin III is particularly notable for its reversible and weak neurotoxic effects compared to other similar toxins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Neurotoxin III involves the isolation of the toxin from the venom of Laticauda semifasciata. The venom is typically collected and subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify the toxin. The primary structure of Neurotoxin III consists of 66 amino acid residues and five disulfide bridges .

Industrial Production Methods: Industrial production of Neurotoxin III is not common due to the complexity and ethical considerations involved in venom extraction from sea snakes. recombinant DNA technology can be employed to produce the toxin in bacterial or yeast expression systems. This involves cloning the gene encoding Neurotoxin III into an expression vector, transforming the host cells, and inducing protein expression. The recombinant protein is then purified using affinity chromatography .

Chemical Reactions Analysis

Mechanism of Action

Neurotoxin III exerts its effects by binding to the GABA receptors, specifically the α1β3γ2 receptor subtype. This binding inhibits the GABA-induced currents, leading to a decrease in neuronal inhibition. The toxin interacts with the receptor in a manner similar to other three-finger toxins, involving the central loop II of the toxin accommodating under loop C of the receptor . This interaction blocks the receptor’s function, preventing the normal inhibitory action of GABA and resulting in neurotoxic effects .

Comparison with Similar Compounds

Uniqueness: Neurotoxin III is unique due to its reversible and weak neurotoxic effects compared to other long-chain α-neurotoxins. This makes it a valuable tool for studying the reversible inhibition of GABA receptors without causing permanent damage .

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C305H468N86O100S10/c1-25-142(13)234(292(479)344-173(58-37-41-91-309)252(439)369-207(132-498)284(471)373-206(131-497)283(470)364-196(121-393)272(459)333-146(17)244(431)348-191(111-229(425)426)267(454)340-171(56-35-39-89-307)251(438)368-203(128-494)279(466)355-189(108-218(314)410)269(456)386-240(152(23)402)296(483)361-193(103-157-68-74-163(406)75-69-157)299(486)391-97-47-63-214(391)303(490)491)381-258(445)179(81-87-228(423)424)346-294(481)237(149(20)399)377-224(416)119-329-288(475)236(148(19)398)384-270(457)190(109-219(315)411)359-291(478)233(141(11)12)380-276(463)200(125-397)367-287(474)213-62-46-96-390(213)301(488)209(134-500)375-297(484)238(150(21)400)383-245(432)147(18)331-242(429)144(15)334-277(464)201(126-492)337-223(415)118-327-248(435)182(100-154-48-28-27-29-49-154)350-254(441)177(79-85-226(419)420)342-261(448)181(99-138(5)6)358-290(477)232(140(9)10)378-256(443)170(55-34-38-88-306)335-221(413)116-326-247(434)169(59-43-93-323-305(319)320)339-273(460)197(122-394)363-275(462)199(124-396)365-282(469)205(130-496)372-264(451)185(104-158-113-324-167-53-32-30-50-164(158)167)347-243(430)145(16)332-260(447)188(107-217(313)409)354-280(467)204(129-495)371-265(452)186(105-159-114-325-168-54-33-31-51-165(159)168)353-274(461)198(123-395)362-250(437)172(57-36-40-90-308)343-289(476)231(139(7)8)379-268(455)184(102-156-66-72-162(405)73-67-156)352-281(468)208(133-499)374-293(480)235(143(14)26-2)382-257(444)178(80-86-227(421)422)341-253(440)174(76-82-215(311)407)336-222(414)117-328-249(436)195(120-392)366-286(473)212-61-45-95-389(212)302(489)210(135-501)376-298(485)241(153(24)403)385-259(446)175(77-83-216(312)408)345-295(482)239(151(22)401)387-271(458)192(112-230(427)428)356-266(453)187(106-160-115-321-136-330-160)357-285(472)211-60-44-94-388(211)300(487)194(110-220(316)412)360-262(449)180(98-137(3)4)349-263(450)183(101-155-64-70-161(404)71-65-155)351-278(465)202(127-493)370-255(442)176(78-84-225(417)418)338-246(433)166(310)52-42-92-322-304(317)318/h27-33,48-51,53-54,64-75,113-115,136-153,166,169-214,231-241,324-325,392-406,492-501H,25-26,34-47,52,55-63,76-112,116-135,306-310H2,1-24H3,(H2,311,407)(H2,312,408)(H2,313,409)(H2,314,410)(H2,315,411)(H2,316,412)(H,321,330)(H,326,434)(H,327,435)(H,328,436)(H,329,475)(H,331,429)(H,332,447)(H,333,459)(H,334,464)(H,335,413)(H,336,414)(H,337,415)(H,338,433)(H,339,460)(H,340,454)(H,341,440)(H,342,448)(H,343,476)(H,344,479)(H,345,482)(H,346,481)(H,347,430)(H,348,431)(H,349,450)(H,350,441)(H,351,465)(H,352,468)(H,353,461)(H,354,467)(H,355,466)(H,356,453)(H,357,472)(H,358,477)(H,359,478)(H,360,449)(H,361,483)(H,362,437)(H,363,462)(H,364,470)(H,365,469)(H,366,473)(H,367,474)(H,368,438)(H,369,439)(H,370,442)(H,371,452)(H,372,451)(H,373,471)(H,374,480)(H,375,484)(H,376,485)(H,377,416)(H,378,443)(H,379,455)(H,380,463)(H,381,445)(H,382,444)(H,383,432)(H,384,457)(H,385,446)(H,386,456)(H,387,458)(H,417,418)(H,419,420)(H,421,422)(H,423,424)(H,425,426)(H,427,428)(H,490,491)(H4,317,318,322)(H4,319,320,323)/t142-,143-,144-,145-,146-,147-,148+,149+,150+,151+,152+,153+,166-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,202-,203-,204-,205-,206-,207-,208-,209-,210-,211-,212-,213-,214-,231-,232-,233-,234-,235-,236-,237-,238-,239-,240-,241-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEQPJVURDZIGU-GFYSSRGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CS)NC(=O)CNC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CS)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C1CCCN1C(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C305H468N86O100S10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

7260 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75433-28-2
Record name Neurotoxin III (Laticauda semifasciata reduced)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075433282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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